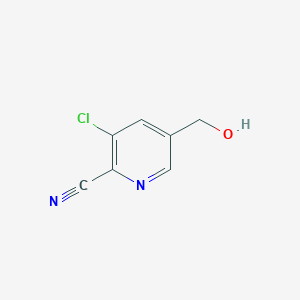
3-Chloro-5-(hydroxymethyl)picolinonitrile
概要
説明
3-Chloro-5-(hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 3-position and a hydroxymethyl group at the 5-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-5-(hydroxymethyl)picolinonitrile involves the reaction of 3-chloro-5-(chloromethyl)picolinonitrile with a suitable hydroxylating agent. The reaction typically takes place in a solvent such as dichloromethane (CH2Cl2) at low temperatures (0°C) and is catalyzed by thionyl chloride (SOCl2). The reaction mixture is stirred at room temperature overnight, followed by purification through chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
3-Chloro-5-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-5-(carboxymethyl)picolinonitrile
Reduction: 3-Chloro-5-(hydroxymethyl)picolinamidine
Substitution: Various substituted picolinonitrile derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-(hydroxymethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-5-(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxamide or carboxylic acid derivatives, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
3-Chloro-5-(chloromethyl)picolinonitrile: Similar in structure but with a chloromethyl group instead of a hydroxymethyl group.
3-Chloro-5-(methyl)picolinonitrile: Contains a methyl group at the 5-position instead of a hydroxymethyl group.
Uniqueness
3-Chloro-5-(hydroxymethyl)picolinonitrile is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
3-chloro-5-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHLMAIZUXPOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
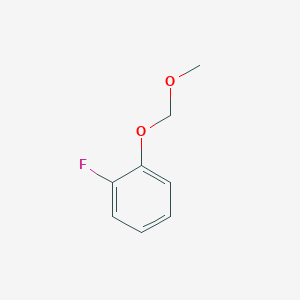
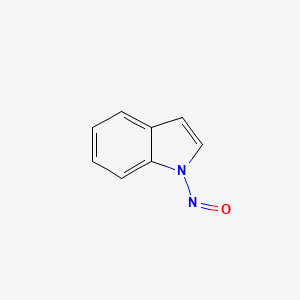


![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B3346354.png)
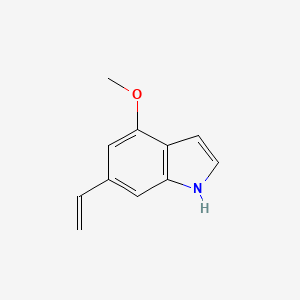
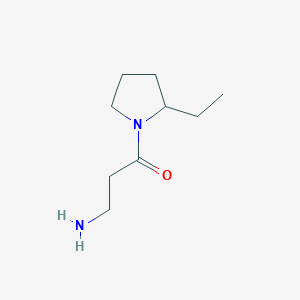
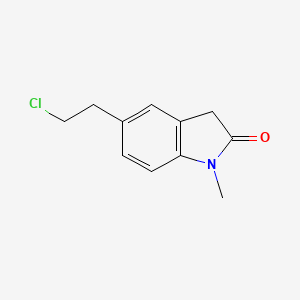

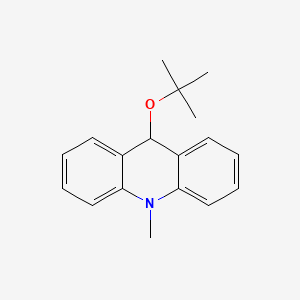
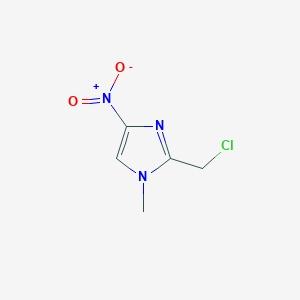
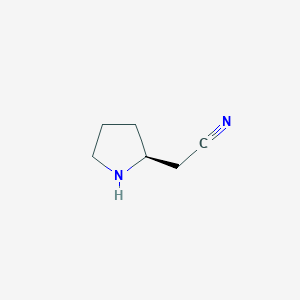
![1-[(3,5-Dimethoxyphenyl)methyl]piperazine](/img/structure/B3346418.png)

